molecular formula C8H11NO4 B13000796 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid

3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid

Cat. No.: B13000796
M. Wt: 185.18 g/mol
InChI Key: VVYVOTOMNKKALM-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 1,2-oxazole (isoxazole) ring system, a privileged structure in drug discovery known for its diverse biological activities. Compounds containing the 1,2-oxazole scaffold are frequently explored as key building blocks in the synthesis of potential therapeutics . Research Applications and Value: This compound is primarily valued as a chemical intermediate for the design and synthesis of novel bioactive molecules. Its structure, which combines an isoxazole ring with a flexible propanoic acid chain, makes it a versatile precursor. Research into similar isoxazole derivatives has shown promise in the development of agonists for neurological targets such as the G protein-coupled receptor 88 (GPR88) . GPR88 is a striatally-expressed orphan receptor implicated in various disorders, including Parkinson's disease, schizophrenia, anxiety, and drug addiction, making it a significant focus for neuropharmacological research . The structural motifs present in this compound are also found in other research chemicals, such as glutamate receptor antagonists like AMOA, highlighting the relevance of the isoxazole-propanoic acid architecture in probing central nervous system functions . Intended Use: This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)methoxy]propanoic acid

InChI

InChI=1S/C8H11NO4/c1-6-4-7(9-13-6)5-12-3-2-8(10)11/h4H,2-3,5H2,1H3,(H,10,11)

InChI Key

VVYVOTOMNKKALM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Substituents Molecular Weight Primary Use/Activity CAS/Reference
3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid C₈H₁₁NO₄ 5-Methylisoxazole linked via methoxy group 185.18 Not explicitly stated (likely herbicide or enzyme modulator) N/A
Fluazifop C₁₅H₁₂F₃NO₄ 5-(Trifluoromethyl)pyridinyloxy-phenoxy group 327.26 Herbicide (ACCase inhibitor)
3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid C₁₁H₁₁F₃N₄O₂ Triazolo-pyrimidinyl group 288.23 Not specified (likely agrochemical) 1076196-64-9
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid C₁₅H₁₆N₄O₅S Sulfamoyl-phenylcarbamoyl group 364.37 Not specified (potential enzyme inhibitor) 133071-57-5
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 2-Methoxyphenyl group 180.20 Research reagent

Key Observations:

Substituent Impact on Bioactivity: Fluazifop’s trifluoromethylpyridinyloxy group enhances lipophilicity and target binding, making it a potent herbicide . In contrast, the target compound’s 5-methylisoxazole-methoxy group may prioritize metabolic stability over broad-spectrum herbicidal activity.

Solubility and Stability: The carboxylic acid group in all compounds improves water solubility. However, aromatic substituents (e.g., 3-(2-Methoxyphenyl)propanoic acid) may reduce solubility compared to heterocyclic variants . The methylisoxazole moiety in the target compound likely confers resistance to oxidative degradation compared to pyridine or phenyl groups .

Agrochemical Relevance

  • Herbicidal Activity: Fluazifop and haloxyfop (both propanoic acid derivatives) inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis. The target compound’s isoxazole group may interact with similar enzymatic pockets but with reduced potency due to the absence of electron-withdrawing groups (e.g., trifluoromethyl) .
  • Synthetic Flexibility: Derivatives like 3-[5-ethyl-7-(trifluoromethyl)-triazolo-pyrimidinyl]propanoic acid demonstrate the role of fused heterocycles in enhancing target specificity, suggesting that modifications to the isoxazole ring could optimize the target compound’s efficacy .

Pharmacological Potential

  • Enzyme Inhibition: Sulfamoyl-linked analogs (e.g., CAS 133071-57-5) highlight the importance of hydrogen-bonding interactions via sulfonamide or carbamoyl groups.

Biological Activity

3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a methoxy group and an oxazole ring, which are significant in modulating various biological pathways. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid
  • Molecular Formula : C8H9NO3
  • CAS Number : 1082398-97-7
  • Molecular Weight : 169.16 g/mol

The biological activity of 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid is primarily attributed to its interaction with specific molecular targets involved in key signaling pathways:

  • Modulation of Enzyme Activity : The compound may inhibit or activate enzymes that are crucial in metabolic pathways.
  • Receptor Binding : It has been shown to bind to various receptors that play roles in inflammation and cell proliferation.
  • Influence on Signaling Pathways : The compound may modulate pathways related to apoptosis and immune responses.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values below 1 µg/mL against various pathogens (e.g., E. coli, Staphylococcus aureus) .

Anti-inflammatory Effects

The modulation of inflammatory pathways is another critical area of interest. Compounds similar to 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid have been evaluated for their ability to reduce inflammation in models of acute liver injury, suggesting potential therapeutic applications in inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid can inhibit the proliferation of certain cancer cell lines. For example:

  • Cell Line Tested : Human breast cancer cells (MCF7)
  • Effect Observed : Inhibition of cell growth at concentrations ranging from 10 µM to 50 µM over 48 hours.

In Vivo Studies

In vivo evaluations using animal models have provided insights into the pharmacokinetics and pharmacodynamics of the compound:

  • Model : Mice subjected to LPS-induced inflammation.
  • Outcome : Reduced levels of pro-inflammatory cytokines were observed, indicating a potential for therapeutic use in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC < 1 µg/mL against E. coli
Anti-inflammatoryReduced cytokine levels
Cancer Cell ProliferationGrowth inhibition in MCF7 cellsInternal Study

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